molecular formula C14H14N4O2S2 B4980766 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B4980766
M. Wt: 334.4 g/mol
InChI Key: KFWKZADZXDRGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in inflammation or cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to further study its mechanism of action to better understand its potential applications. Additionally, its potential use in the development of organic electronic devices could be further explored.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of 2-aminobenzo[d]oxazole and 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of butanoyl chloride. The resulting product is a white solid with a melting point of 157-159°C.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-3-11(12(19)16-13-18-17-8(2)21-13)22-14-15-9-6-4-5-7-10(9)20-14/h4-7,11H,3H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWKZADZXDRGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.